

Pheromone Levels in Dominant vs. Subordinate Mice: A Quantitative Comparison

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This guide provides an objective comparison of pheromone levels between dominant and subordinate male mice, supported by experimental data. Understanding the chemical signals that underpin social hierarchies is crucial for research in neuroscience, behavioral biology, and the development of novel therapeutics targeting social behaviors.

Quantitative Data Summary

Dominant male mice exhibit significantly higher levels of certain key pheromones in their urine compared to their subordinate counterparts. These chemical signals play a critical role in advertising social status and influencing the behavior of other mice. The most extensively studied of these are the Major Urinary Proteins (MUPs), particularly the protein MUP20, also known as darcin.

Pheromone	Dominant Mice	Subordinate Mice	Key Findings
Total Major Urinary Proteins (MUPs)	Significantly higher concentrations	Lower concentrations	<p>Dominant males produce more MUPs, which function as carriers for volatile pheromones and also act as pheromonal signals themselves.</p> <p>This difference emerges rapidly after the establishment of a social hierarchy.^[1]</p> <p>Studies have shown that dominant males in pairs have significantly higher total MUP levels.^[1] In larger social hierarchies, alpha males show markedly higher MUP levels than all other individuals.^[1] The liver of dominant males also shows higher mRNA expression of Mup genes.^{[1][2]}</p>
MUP20 (Darcin)	Significantly higher concentrations	Lower concentrations	<p>Darcin is a specific MUP that has been directly linked to signaling dominance status.^[3] Its expression is enhanced in dominant males at both the</p>

			urinary protein and hepatic mRNA levels. [2] Higher levels of darcin are associated with increased aggression and territorial marking.[4]
Exocrine Gland-Secreting Peptide 1 (ESP1)	Secreted by males	Secreted by males	While ESP1 is a well-established male-specific pheromone that influences female reproductive behavior and can enhance male aggression, quantitative comparisons of its secretion levels between dominant and subordinate males are not as extensively documented as for MUPs.[5] It is known to be released in male tear fluids and stimulates the vomeronasal organ in other mice.[6][7][8]

Pheromone Signaling Pathways

The detection of non-volatile pheromones like MUPs and ESP1 is primarily mediated by the vomeronasal organ (VNO), a specialized chemosensory structure in the nasal cavity. The binding of these pheromones to specific receptors on vomeronasal sensory neurons initiates a signaling cascade that travels to various brain regions to elicit behavioral and physiological responses.

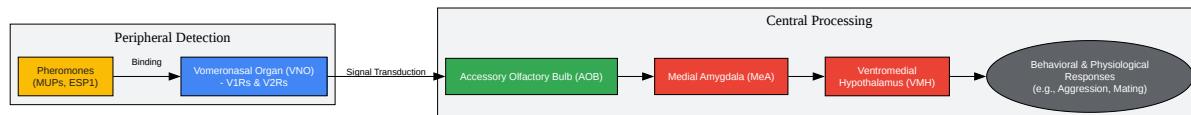
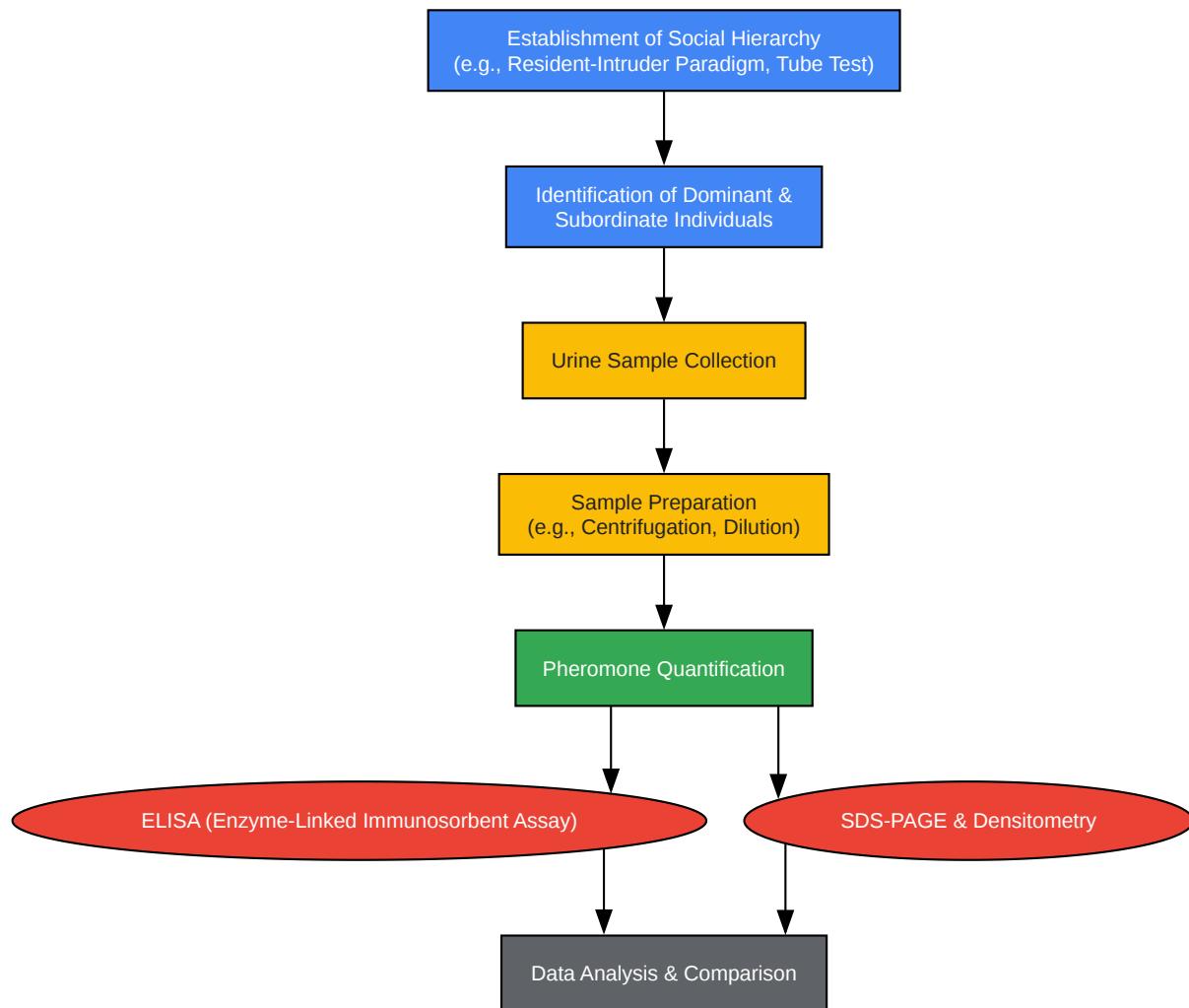
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Figure 1: Generalized pheromone signaling pathway in mice.

Upon binding of a pheromone to its cognate receptor (V1Rs for volatile compounds and V2Rs for peptides and proteins like MUPs and ESP1) in the VNO, a signal is transmitted to the accessory olfactory bulb (AOB).[9][10] From the AOB, the signal is relayed to the medial amygdala (MeA) and then to the ventromedial hypothalamus (VMH), key brain regions involved in processing social cues and orchestrating appropriate behaviors such as aggression and mating.[6][9][11]

Experimental Workflows

The quantitative comparison of pheromone levels between dominant and subordinate mice involves a series of well-defined experimental steps, from establishing social hierarchies to the final analysis of pheromone concentrations.



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Figure 2: General experimental workflow for pheromone comparison.

Detailed Experimental Protocols

Establishment of Social Hierarchy and Identification of Status

Objective: To establish a stable social hierarchy and reliably identify dominant and subordinate individuals.

Protocol: Resident-Intruder Test

- Housing: House male mice individually for at least 3-4 weeks to establish territoriality (residents).
- Intruder Selection: Use group-housed male mice of a similar age and weight as intruders.
- Test Arena: A clean, standard mouse cage serves as the test arena, which is the resident's home cage.
- Procedure:
 - Introduce an intruder into the resident's cage.
 - Observe and record aggressive behaviors (e.g., tail rattling, chasing, biting, wrestling) and submissive behaviors (e.g., defensive postures, fleeing) for a set period (e.g., 10-15 minutes).
 - The resident is typically designated as dominant if it consistently initiates attacks and the intruder displays submissive behaviors.
- Confirmation: Repeat the test with different intruders over several days to confirm the stability of the resident's dominant status.

Urine Collection

Objective: To collect fresh urine samples from identified dominant and subordinate mice with minimal contamination.

Protocol: Manual Restraint and Stimulation

- Handling: Gently restrain the mouse by the scruff of the neck with one hand.
- Stimulation: With the other hand, gently stroke the ventral abdominal area towards the genitals with a smooth, sterile pipette tip or by gentle finger pressure.

- Collection: Collect the voided urine directly into a sterile microcentrifuge tube.
- Storage: Immediately place the collected urine on ice and then store it at -80°C for long-term preservation.
- Note: This method allows for the collection of a small, concentrated urine sample. For larger volumes, metabolic cages can be used, though the risk of contamination is higher.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Quantification of Major Urinary Proteins (MUPs)

Objective: To quantitatively measure the concentration of total MUPs or specific MUPs like darcin in the collected urine samples.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on commercially available mouse MUP ELISA kits (e.g., Assay Genie, Eagle Biosciences).[\[15\]](#)[\[16\]](#)

- Sample Preparation:
 - Thaw urine samples on ice.
 - Centrifuge the samples at 2000 x g for 10 minutes to pellet any debris.
 - Dilute the supernatant with the provided assay buffer. The dilution factor will depend on the expected MUP concentration and the kit's sensitivity (a starting dilution of 1:1000 to 1:10,000 is common).
- ELISA Procedure (Sandwich ELISA):
 - Add 100 µL of standards and diluted samples to the wells of the MUP-antibody pre-coated microplate.
 - Incubate for 1-2 hours at room temperature.
 - Wash the wells several times with the provided wash buffer.

- Add 100 µL of a biotinylated anti-MUP detection antibody to each well and incubate for 1 hour.
- Wash the wells.
- Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
- Wash the wells.
- Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes, or until color develops.
- Add 100 µL of stop solution to each well.

- Data Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Calculate the MUP concentration in the samples by interpolating their absorbance values on the standard curve and accounting for the dilution factor.

Protocol: SDS-PAGE and Densitometry

- Sample Preparation:
 - Dilute urine samples in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).[\[17\]](#)
 - Heat the samples at 95°C for 5 minutes to denature the proteins.
- Electrophoresis:
 - Load equal volumes of the prepared samples onto a polyacrylamide gel (e.g., 12-15%).
 - Run the gel at a constant voltage until the dye front reaches the bottom.

- Staining:
 - Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like SYPRO Ruby to visualize the protein bands. MUPs will appear as a prominent band or a smear around 18-20 kDa.[18][19]
- Densitometry:
 - Image the stained gel using a gel documentation system.
 - Use image analysis software (e.g., ImageJ) to measure the intensity of the MUP bands.
 - Normalize the intensity of the MUP bands to a loading control or total protein content to compare relative MUP levels between dominant and subordinate mice.

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